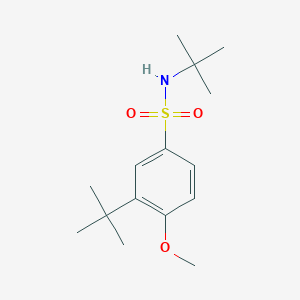

N,3-ditert-butyl-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,3-ditert-butyl-4-methoxybenzenesulfonamide, also known as DTB-MBS, is a sulfonamide derivative that has been widely used in scientific research. It is a highly selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells.

Mecanismo De Acción

N,3-ditert-butyl-4-methoxybenzenesulfonamide inhibits the activity of CA IX by binding to its active site and blocking the access of substrates. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, which helps regulate pH in cancer cells. By inhibiting CA IX, this compound disrupts this process and leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis.

Biochemical and Physiological Effects:

This compound has been shown to have a high degree of selectivity for CA IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity makes this compound a valuable tool for studying the role of CA IX in cancer. This compound has also been shown to have low toxicity in animal models, with no significant side effects observed at doses up to 100 mg/kg.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,3-ditert-butyl-4-methoxybenzenesulfonamide has several advantages as a tool for studying CA IX in cancer. It is highly selective for CA IX, which allows for specific targeting of this protein in cancer cells. This compound is also relatively easy to synthesize and has low toxicity in animal models. However, there are some limitations to the use of this compound in lab experiments. Its high selectivity for CA IX means that it may not be effective against tumors that do not overexpress this protein. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experimental settings.

Direcciones Futuras

There are several potential future directions for the use of N,3-ditert-butyl-4-methoxybenzenesulfonamide in scientific research. One area of interest is the development of this compound-based imaging agents for the detection of CA IX in vivo. Another potential application is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, this compound could be used to study the role of CA IX in other diseases, such as ischemic stroke or chronic obstructive pulmonary disease.

Métodos De Síntesis

N,3-ditert-butyl-4-methoxybenzenesulfonamide can be synthesized by reacting 3,5-ditert-butyl-4-hydroxybenzenesulfonamide with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 98%.

Aplicaciones Científicas De Investigación

N,3-ditert-butyl-4-methoxybenzenesulfonamide has been extensively used in scientific research as a tool to study the role of CA IX in cancer. CA IX is a key enzyme involved in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth, invasion, and metastasis. This compound has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in tumor growth and metastasis in animal models. This compound has also been used to study the role of CA IX in hypoxia-induced acidosis, a common feature of many solid tumors.

Propiedades

Fórmula molecular |

C15H25NO3S |

|---|---|

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

N,3-ditert-butyl-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C15H25NO3S/c1-14(2,3)12-10-11(8-9-13(12)19-7)20(17,18)16-15(4,5)6/h8-10,16H,1-7H3 |

Clave InChI |

DRJIXDXHJDFKNI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC |

SMILES canónico |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226255.png)

![2-[(3-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226282.png)